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Compound of Interest

Compound Name: 2-Benzyloxy-2-methylpropan-1-OL

Cat. No.: B1372731

Abstract

This technical guide provides a comprehensive overview of the chemical data, synthesis, and
characterization of 2-Benzyloxy-2-methylpropan-1-ol (CAS No. 91968-71-7). Intended for
researchers, scientists, and professionals in drug development and organic chemistry, this
document details the compound's physicochemical properties, outlines a robust synthetic
protocol, and offers an in-depth analysis of its spectroscopic signature. Furthermore, it
discusses its applications as a versatile building block in organic synthesis and provides
essential safety and handling information. The insights herein are grounded in established
chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction: A Versatile Chiral Building Block

2-Benzyloxy-2-methylpropan-1-ol is a valuable chemical intermediate, primarily utilized in
organic synthesis for the creation of more complex molecules. Its structure, featuring a primary
alcohol and a benzyl-protected tertiary alcohol, makes it a significant precursor in the
development of active pharmaceutical ingredients (APIs). The benzyl ether moiety serves as a
robust protecting group for the tertiary hydroxyl group, allowing for selective reactions at the
primary alcohol. This differential protection is a cornerstone of modern synthetic strategy,
enabling chemists to construct intricate molecular architectures with high precision. This guide
will explore the fundamental aspects of this compound, from its synthesis to its analytical
characterization, providing a critical resource for its effective application in research and
development.
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Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for
its successful application in a laboratory setting. 2-Benzyloxy-2-methylpropan-1-ol is a
colorless to light yellow liquid under standard conditions. It is immiscible with water but soluble
in many common organic solvents.[1] A summary of its key properties is presented in Table 1.

Property Value Source(s)
CAS Number 91968-71-7 [1]
Molecular Formula C11H1602 [1]
Molecular Weight 180.24 g/mol [1]
Appearance Colorless to light yellow liquid [1]

Boiling Point 62-65 °C at 1 mmHg [1]

Density (Predicted) 1.025 + 0.06 g/cm?3 [1]

Water Solubility Immiscible [1]

pKa (Predicted) 15.18 £ 0.10 [1]
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Synthesis of 2-Benzyloxy-2-methylpropan-1-ol

The synthesis of 2-Benzyloxy-2-methylpropan-1-ol is most effectively achieved through the
selective benzylation of the tertiary hydroxyl group of 2-methylpropane-1,2-diol. The primary
alcohol is less sterically hindered and therefore more reactive under standard etherification
conditions. However, by employing specific strategies that favor the protection of the tertiary
alcohol, the desired product can be obtained. The Williamson ether synthesis, adapted for
selective protection, is a common and reliable method.[2]

Causality of Experimental Choices

The choice of reagents and conditions is critical for the selective benzylation of the tertiary
alcohol.
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Starting Material: 2-Methylpropane-1,2-diol is a readily available and inexpensive starting
material.[3]

Base: A strong base such as sodium hydride (NaH) is used to deprotonate the hydroxyl
groups, forming the corresponding alkoxides. The tertiary alkoxide is sterically more hindered
but also more thermodynamically stable. By controlling the stoichiometry of the base, a
higher proportion of the tertiary alkoxide can be generated.

Benzylating Agent: Benzyl bromide is a common and effective electrophile for introducing the
benzyl protecting group.

Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or
tetrahydrofuran (THF) are ideal for this reaction as they solvate the cation of the base,
enhancing the nucleophilicity of the alkoxide, and are stable under the reaction conditions.

Temperature: The reaction is typically performed at low temperatures initially to control the
rate of deprotonation and then allowed to warm to room temperature or gently heated to
drive the substitution reaction to completion.

Experimental Protocol: Selective Benzylation

Materials:

2-Methylpropane-1,2-diol

Sodium hydride (60% dispersion in mineral oil)

Benzyl bromide

Anhydrous N,N-dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride (NH4ClI) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa)
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o Standard laboratory glassware and magnetic stirrer
Procedure:

e To a stirred suspension of sodium hydride (1.05 equivalents) in anhydrous DMF under an
inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 2-methylpropane-1,2-diol (1.0
equivalent) in anhydrous DMF is added dropwise.

e The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room
temperature and stirred for an additional 1 hour.

e The mixture is cooled back to 0 °C, and benzyl bromide (1.0 equivalent) is added dropwise.
e The reaction is allowed to warm to room temperature and stirred overnight.
e The reaction progress is monitored by thin-layer chromatography (TLC).

» Upon completion, the reaction is carefully quenched by the slow addition of saturated
agueous NHa4Cl solution at 0 °C.

e The mixture is extracted with diethyl ether (3 x volume of DMF).

e The combined organic layers are washed with water and then brine, dried over anhydrous
MgSOea, filtered, and concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel to afford 2-
Benzyloxy-2-methylpropan-1-ol.

Caption: Synthetic workflow for 2-Benzyloxy-2-methylpropan-1-ol.

Analytical Characterization

The identity and purity of 2-Benzyloxy-2-methylpropan-1-ol are confirmed through a
combination of spectroscopic techniques. The expected spectral data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
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'H NMR: The proton NMR spectrum is expected to show distinct signals for the different
proton environments in the molecule. The aromatic protons of the benzyl group will appear in
the downfield region (& 7.2-7.4 ppm). The benzylic methylene protons (-OCHzPh) will likely
appear as a singlet around & 4.5 ppm. The methylene protons adjacent to the primary
alcohol (-CH20H) are expected to be a singlet around & 3.5 ppm. The two methyl groups are
equivalent and should appear as a singlet in the upfield region (around & 1.2 ppm). The
hydroxyl proton will be a broad singlet, the chemical shift of which is concentration and
solvent dependent.[4]

13C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The
aromatic carbons of the benzyl group are expected in the d 127-138 ppm range. The
benzylic carbon (-OCH2Ph) should appear around & 70-75 ppm. The quaternary carbon
bearing the benzyloxy group and two methyl groups is expected around o 75-80 ppm. The
methylene carbon of the primary alcohol (-CH20H) will likely be in the & 65-70 ppm range.
The two equivalent methyl carbons are expected to appear in the upfield region, around & 25

ppm.[1][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Benzyloxy-2-methylpropan-1-ol is predicted to exhibit the following

characteristic absorption bands:

A broad O-H stretching band in the region of 3200-3600 cm~1, characteristic of the alcohol
functional group.[6]

C-H stretching bands for the aromatic and aliphatic protons in the 2850-3100 cm~1 region.

Aromatic C=C stretching absorptions in the 1450-1600 cm~? range.

A strong C-O stretching band for the ether linkage around 1050-1150 cm~2.[7]

A C-O stretching band for the primary alcohol around 1000-1050 cm~—1.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 2-Benzyloxy-2-methylpropan-1-ol (MW = 180.24), the electron ionization
(El) mass spectrum is expected to show a molecular ion peak (M*) at m/z 180. Key
fragmentation pathways for alcohols include a-cleavage and dehydration.[2][8]

a-Cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to the formation of a
resonance-stabilized benzyloxydimethylmethyl cation or a hydroxymethyl radical.

o Loss of a Benzyl Group: A prominent peak at m/z 91 corresponding to the benzyl cation
([C7H7]*) is expected.

o Loss of a Hydroxymethyl Group: A peak at m/z 149 resulting from the loss of the -CH20H
radical.

o Loss of Water: A peak at m/z 162 (M-18) due to the loss of a water molecule.

2-Benzyloxy-2-methylpropan-1-ol
(m/z = 180)

Loss of C4HsO2 radical Loss of CH20H radical Dehydration

[C7HA]+
_ [M - CH20H]* M - H20]*
56(3212/32/':33;')0” (m/z = 149) (m/z = 162)

Click to download full resolution via product page

Caption: Plausible mass spectrometry fragmentation pathways.

Applications in Drug Development and Organic
Synthesis

2-Benzyloxy-2-methylpropan-1-ol serves as a key intermediate in the synthesis of complex
organic molecules, particularly in the pharmaceutical industry. Its utility stems from the
presence of a protected tertiary alcohol and a free primary alcohol, allowing for sequential and
regioselective chemical transformations.
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 Chiral Building Block: While the parent molecule is achiral, it can be used as a precursor to
introduce a quaternary stereocenter after modification of the primary alcohol and subsequent
deprotection and derivatization of the tertiary alcohol. Such motifs are found in various
biologically active compounds.

 Intermediate for Heterocyclic Synthesis: The primary alcohol can be oxidized to an aldehyde
or carboxylic acid, which can then participate in cyclization reactions to form various
heterocyclic systems, which are common scaffolds in medicinal chemistry.[8]

e Pro-drug and Linker Synthesis: The primary hydroxyl group can be used to attach the
molecule to other pharmacologically active agents or to solubilizing groups in the design of
pro-drugs or as a linker in more complex drug delivery systems.

While specific examples of commercial drugs synthesized from this exact intermediate are not
readily available in the public domain, its structural features are analogous to intermediates
used in the synthesis of various classes of therapeutic agents.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-
Benzyloxy-2-methylpropan-1-ol.

GHS Hazard Classification:
e H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2).[1]
o H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2A).[1]

o H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure;
Respiratory Tract Irritation, Category 3).[1]

Precautionary Statements:
e Prevention (P2xx):
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

o P264: Wash hands thoroughly after handling.[10]
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o P271: Use only outdoors or in a well-ventilated area.[10]

o P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

» Response (P3xx):
o P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]

o P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.[11]

o P312: Call a POISON CENTER/doctor if you feel unwell.[11]
o P332 + P313: If skin irritation occurs: Get medical advice/attention.[11]
o P337 + P313: If eye irritation persists: Get medical advice/attention.[11]
o Storage (P4xx):
o P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
o P405: Store locked up.[10]
» Disposal (P5xx):

o P501: Dispose of contents/container in accordance with
local/regional/national/international regulations.

It is recommended to handle this compound in a well-ventilated fume hood while wearing
appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat.

Conclusion

2-Benzyloxy-2-methylpropan-1-ol is a synthetically useful molecule with applications in the
synthesis of complex organic compounds. Its differentially protected hydroxyl groups allow for
regioselective reactions, making it a valuable building block for medicinal chemists and
synthetic organic chemists. This guide has provided a comprehensive overview of its chemical
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data, a plausible and detailed synthetic protocol, a thorough description of its analytical
characterization, and essential safety information. The information presented herein should
serve as a valuable resource for researchers and professionals in the field, facilitating the
effective and safe use of this versatile chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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